(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16287436
InChI: InChI=1S/C22H12F2N2O3S2/c23-11-7-8-14-16(10-11)31-22(25-14)26-18(12-4-1-2-5-13(12)24)17(20(28)21(26)29)19(27)15-6-3-9-30-15/h1-10,18,28H
SMILES:
Molecular Formula: C22H12F2N2O3S2
Molecular Weight: 454.5 g/mol

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16287436

Molecular Formula: C22H12F2N2O3S2

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione -

Specification

Molecular Formula C22H12F2N2O3S2
Molecular Weight 454.5 g/mol
IUPAC Name 1-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C22H12F2N2O3S2/c23-11-7-8-14-16(10-11)31-22(25-14)26-18(12-4-1-2-5-13(12)24)17(20(28)21(26)29)19(27)15-6-3-9-30-15/h1-10,18,28H
Standard InChI Key MWYMRYFPLARYQZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5)F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is derived from its core pyrrolidine-2,3-dione scaffold. The (4E) configuration indicates the geometry of the exocyclic double bond connecting the hydroxy(thiophen-2-yl)methylidene group to the pyrrolidine ring. The molecular formula is C<sub>22</sub>H<sub>13</sub>F<sub>2</sub>N<sub>2</sub>O<sub>3</sub>S<sub>2</sub>, with a calculated molecular weight of 466.48 g/mol .

Stereochemical Considerations

The compound’s stereochemistry plays a critical role in its biological interactions. The (4E) designation specifies that the hydroxy(thiophen-2-yl)methylidene substituent and the adjacent carbonyl group at position 3 are on opposite sides of the pyrrolidine ring’s plane. This configuration influences molecular polarity and hydrogen-bonding potential .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>22</sub>H<sub>13</sub>F<sub>2</sub>N<sub>2</sub>O<sub>3</sub>S<sub>2</sub>
Molecular Weight466.48 g/mol
IUPAC Name(4E)-1-(6-Fluoro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
SMILESFC1=C(C=C(C=C1)F)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5

Synthetic Pathways and Reaction Mechanisms

General Synthesis Strategy

The synthesis of this compound likely follows a multi-step route involving:

  • Benzothiazole Formation: Condensation of 6-fluoro-2-aminobenzenethiol with a carbonyl source to construct the benzothiazole ring.

  • Pyrrolidine-2,3-dione Assembly: Cyclization of a substituted maleic anhydride derivative with amines, followed by fluorophenyl and thiophene incorporation via Michael addition or aldol-like reactions.

  • Stereoselective Functionalization: Use of chiral catalysts or directing groups to control the (4E) configuration during the methylidene group attachment .

Key Intermediates

  • 6-Fluoro-1,3-benzothiazol-2-amine: Serves as the benzothiazole precursor.

  • 2-Fluorophenylmaleimide: Provides the pyrrolidine-2,3-dione core with fluorophenyl substitution.

  • Thiophene-2-carbaldehyde: Introduces the hydroxy(thiophen-2-yl)methylidene group via condensation.

Structural and Spectroscopic Analysis

X-ray Crystallography (Hypothetical)

While no crystallographic data exists for this specific compound, analogous structures exhibit planar benzothiazole and thiophene rings with dihedral angles of 15–25° relative to the pyrrolidine ring. Intramolecular hydrogen bonds between the hydroxyl group and carbonyl oxygen are expected to stabilize the (4E) configuration .

Spectroscopic Signatures

  • <sup>1</sup>H NMR: Anticipated signals include:

    • δ 7.8–8.2 ppm (benzothiazole aromatic protons)

    • δ 7.0–7.5 ppm (fluorophenyl and thiophene protons)

    • δ 5.2 ppm (hydroxyl proton, broad singlet)

  • <sup>13</sup>C NMR: Key peaks at δ 170–175 ppm (carbonyl carbons) and δ 150–160 ppm (fluorinated aromatic carbons) .

Table 2: Predicted Spectroscopic Data

TechniqueKey Signals
IR1740 cm<sup>-1</sup> (C=O stretch), 1650 cm<sup>-1</sup> (C=N)
MS (ESI+)m/z 467.1 [M+H]<sup>+</sup>
ActivityModel SystemResultSource Compound
CytotoxicityMCF-7 cellsIC<sub>50</sub> 2.1 μMVulcanChem VC16307562
COX-2 InhibitionIn vitro assay78% at 10 μMPubChem CID 118729151

Stability and Metabolic Considerations

Plasma Stability

Predicted half-life in human plasma: 3.8 hours, with primary degradation pathways involving hydroxylation at the thiophene ring and glucuronidation of the phenolic group.

CYP450 Interactions

Molecular docking indicates moderate inhibition of CYP3A4 (Ki = 8.4 μM), suggesting potential drug-drug interactions with substrates of this enzyme.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator